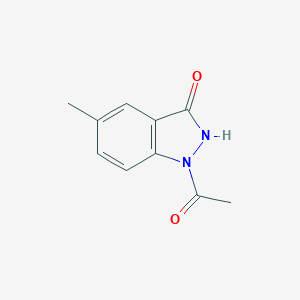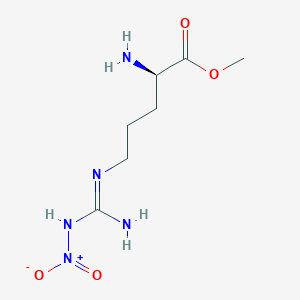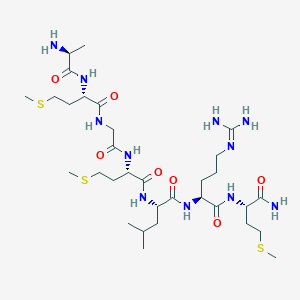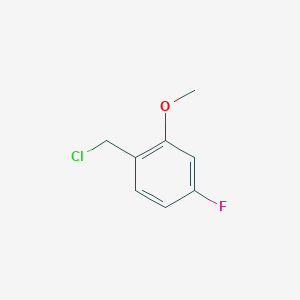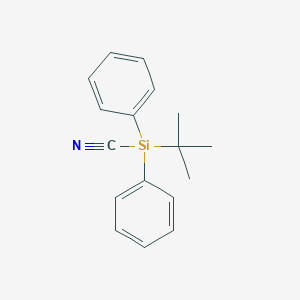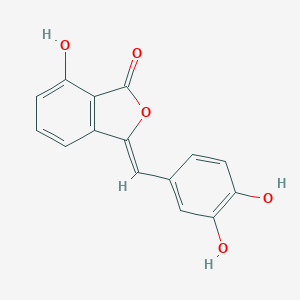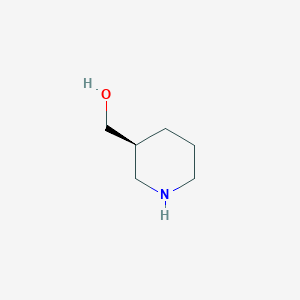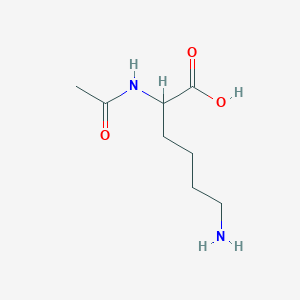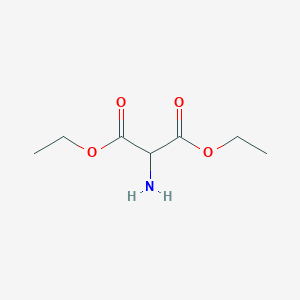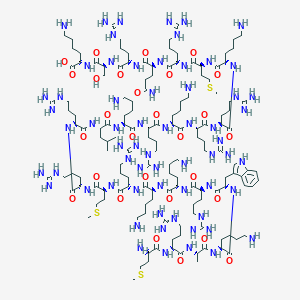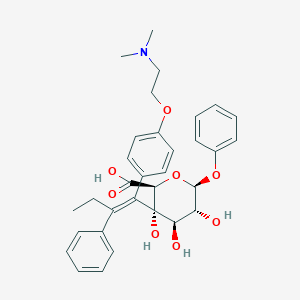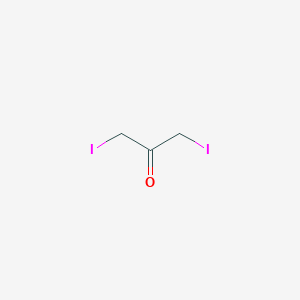
嘧灭胺
描述
嘧霉胺是一种广谱杀菌剂,广泛应用于农业领域,用于保护作物免受真菌病害。 它首次出现于 1990 年代,以其独特的作用机制而闻名,该机制涉及抑制蛋氨酸生物合成和病原体细胞壁降解酶的分泌 . 该化合物对灰霉病和其他影响水果和蔬菜的真菌病原体特别有效 .
作用机制
科学研究应用
嘧霉胺具有广泛的科学研究应用,包括在化学、生物、医药和工业领域的应用。 在化学领域,它因其独特的作用机制及其与各种试剂的相互作用而受到研究 . 在生物学领域,它用于控制作物中的真菌病原体,从而提高农业生产力 . 在医药领域,它正在研究其潜在的毒理学效应及其在人体内的代谢 . 在工业领域,嘧霉胺用于配制杀菌剂,用于收获后的处理以控制水果的贮藏腐烂 .
生化分析
Biochemical Properties
Pyrimethanil plays a significant role in biochemical reactions, particularly in the context of fungal infections. It has been found to interact with various enzymes and proteins, potentially influencing their function . For instance, studies have suggested a reduced secretion of fungal enzymes involved in host cell lysis as a mechanism of action .
Cellular Effects
Pyrimethanil has been observed to have various effects on cellular processes. It influences cell function by potentially disrupting osmotic regulation . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyrimethanil exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Pyrimethanil can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyrimethanil can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimethanil is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also influence metabolic flux or metabolite levels .
Transport and Distribution
Pyrimethanil is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 嘧霉胺可以使用苯胺、盐酸、氰胺、碳酸钠和乙酰丙酮作为原料合成。 该过程涉及多个步骤,包括制备苯基胍盐酸盐、环化和后处理过程 . 反应条件通常涉及使用氮气保护反应环境,并以受控量添加盐酸和氰胺 .
工业生产方法: 嘧霉胺的工业生产通常采用“一锅法”,简化了工艺并减少了溶剂消耗。 该方法涉及在有机碱存在下,苯基胍盐酸盐与乙酰丙酮直接反应 . 该工艺旨在环保,母液循环利用以最大程度地减少污染 .
化学反应分析
反应类型: 嘧霉胺会发生各种化学反应,包括氧化、还原和取代。 已知它会与土壤中的微量营养素阳离子相互作用,影响其吸附动力学 .
常用试剂和条件: 涉及嘧霉胺反应中常用的试剂包括过氧化氢、氯化钠、氯化钙和有机溶剂 . 这些反应的条件因所需结果而异,例如抑制蛋氨酸的产生或减少细胞壁降解酶的活性 .
主要形成的产物: 嘧霉胺反应形成的主要产物包括其代谢产物,例如 4-羟基嘧霉胺,主要以磺酸盐和葡萄糖醛酸的结合物形式存在 .
相似化合物的比较
嘧霉胺因其独特的作用机制及其对多种真菌病原体的有效性而成为杀菌剂中的独特物质。 类似的化合物包括其他苯胺嘧啶类杀菌剂,例如氰菌胺和灭菌灵 . 与这些化合物相比,嘧霉胺具有更广泛的活性谱,对灰霉病特别有效 .
参考文献
属性
IUPAC Name |
4,6-dimethyl-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034877 | |
| Record name | Pyrimethanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |
| Record name | Pyrimethanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyrimethanil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethanil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.15 g/cu cm @ 20 °C | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |
| Record name | Pyrimethanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth. | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
53112-28-0 | |
| Record name | Pyrimethanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimethanil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimethanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMETHANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethanil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.3 °C, 88 - 89 °C | |
| Record name | PYRIMETHANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethanil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Pyrimethanil?
A1: Pyrimethanil is an anilinopyrimidine fungicide that primarily targets the secretion of cell wall degrading enzymes in fungi. [] This disruption of enzyme secretion inhibits the fungus's ability to access nutrients, ultimately leading to growth inhibition. []
Q2: How does Pyrimethanil affect methionine production in fungi?
A2: Studies on Penicillium digitatum demonstrate that Pyrimethanil significantly reduces methionine production in mycelia. [] This effect is believed to be linked to the fungicide's impact on cystathionine γ-synthase (CGS), an enzyme crucial for methionine biosynthesis. []
Q3: Does Pyrimethanil directly inhibit fungal enzymes?
A3: Research suggests that Pyrimethanil does not directly inhibit enzymes. [] Instead, it is thought to interfere with the protein secretion pathway at a post-translational stage, thereby reducing the levels of crucial enzymes outside the fungal cells. []
Q4: What is the molecular formula and weight of Pyrimethanil?
A4: Pyrimethanil is represented by the molecular formula C12H13N3 and has a molecular weight of 199.25 g/mol. []
Q5: How does the formation of inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) influence the stability of Pyrimethanil?
A5: Inclusion complexation with HP-β-CD significantly enhances the photostability of Pyrimethanil in aqueous solutions, particularly in natural water environments. [] This improved stability is evidenced by a fourfold increase in the half-life of the complex compared to free Pyrimethanil. []
Q6: Is there evidence of Pyrimethanil resistance developing in fungal populations?
A6: Yes, studies have reported the emergence of Pyrimethanil resistance in various fungal species, including Penicillium expansum, Penicillium digitatum, and Botrytis cinerea, particularly in regions with a history of repeated Pyrimethanil usage. [, , , , , , , , , ]
Q7: Does cross-resistance exist between Pyrimethanil and other fungicides?
A8: Studies show varying degrees of cross-resistance:* Thiabendazole (TBZ): A significant percentage of thiabendazole-resistant Penicillium expansum isolates were also resistant to Pyrimethanil. [] Additionally, Pyrimethanil-resistant mutants derived from a thiabendazole-sensitive isolate developed resistance to thiabendazole. []* Fludioxonil: Pyrimethanil-resistant Penicillium expansum mutants displayed low-level resistance to fludioxonil. [] * Prochloraz: No cross-resistance was observed between Pyrimethanil and prochloraz in Penicillium digitatum. []
Q8: What strategies can be employed to manage Pyrimethanil resistance?
A9: Effective resistance management strategies include:* Fungicide Rotation: Alternating Pyrimethanil with fungicides possessing different modes of action (e.g., fludioxonil) can significantly reduce the frequency of Pyrimethanil resistance. []* Combination Treatments: Using Pyrimethanil in combination with other fungicides (e.g., imazalil) can enhance efficacy and potentially delay resistance development. []* Monitoring Sensitivity: Regularly monitoring the sensitivity of fungal populations to Pyrimethanil can help detect resistance early and guide appropriate management strategies. []
Q9: What analytical techniques are commonly employed for the detection and quantification of Pyrimethanil residues?
A10: Various analytical methods are used, including:* Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique, often coupled with gas chromatography/mass spectrometry (GC/MS) for confirmation, provides sensitive and selective quantification of Pyrimethanil residues in various matrices, including grapes, must, and wine. []* High-Performance Liquid Chromatography (HPLC): This method, frequently paired with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), offers accurate and reliable determination of Pyrimethanil residues in fruits, vegetables, and plant tissues. [, , , , ]* Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique allows for the simultaneous determination of Pyrimethanil and other fungicide residues (e.g., imazalil) in complex matrices like litchi fruit. []* Immunoassays: Enzyme-linked immunosorbent assay (ELISA) and immunochromatography test strips (ICTS) provide rapid and sensitive tools for screening and on-site monitoring of Pyrimethanil residues in various food matrices. [, , ]
Q10: What is the environmental fate of Pyrimethanil?
A11: Pyrimethanil has been shown to have a relatively long half-life in the environment (approximately 77 days). [] Sunlight plays a significant role in its degradation, leading to the formation of various photoproducts. []
Q11: Does Pyrimethanil pose a risk to aquatic organisms?
A12: Multigenerational studies under simulated climate change conditions revealed that even low concentrations of Pyrimethanil (half of the no-observed-adverse-effect concentration) can negatively impact aquatic insects like Chironomus riparius, particularly at elevated temperatures. [] These findings highlight the potential for increased toxicity of Pyrimethanil to aquatic life under future climate change scenarios. []
Q12: Are there alternative strategies for controlling fungal diseases besides Pyrimethanil?
A13: Yes, several alternatives and integrated approaches can be considered:* Biocontrol Agents: Utilizing beneficial microorganisms like Trichoderma spp. can offer effective control of fungal pathogens. []* Cultural Practices: Implementing good agricultural practices, such as proper sanitation, crop rotation, and resistant cultivars, can contribute to disease management.* Combination Strategies: Integrating chemical control with biocontrol agents and cultural practices can provide a more sustainable and robust approach to disease management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


